molecular formula C14H15NO4 B8016959 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B8016959
M. Wt: 261.27 g/mol
InChI Key: CYOIJTWIXUOAFM-UHFFFAOYSA-N
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Description

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid is a conformationally constrained bicyclic amino acid derivative. Its structure features a fused bicyclo[2.1.1]hexane scaffold with a carbobenzyloxy (Cbz) protecting group at the nitrogen atom and a carboxylic acid moiety at position 1. This compound is of interest in medicinal chemistry and peptide design due to its rigid framework, which mimics proline while offering enhanced stereochemical control and metabolic stability .

Properties

IUPAC Name

2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)14-6-11(7-14)8-15(14)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOIJTWIXUOAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a formal cycloaddition reaction. One common method is the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction is known for its wide functional group tolerance and efficient construction of the bicyclic ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of scalable catalysts, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Variations on the Bicyclic Core

Key Compounds :

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Source
2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid Cbz at N2 C₁₃H₁₅NO₄ 249.27 (calculated) Not explicitly listed Synthesized derivative
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Boc at N2 C₁₁H₁₇NO₄ 227.26 127926-24-3
2-Benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Benzoyl at N2 C₁₃H₁₃NO₃ 231.25 CID 122135509
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Ethyl at C4, HCl salt C₉H₁₅NO₂·HCl 205.68 (free base) 2648940-79-6

Analysis :

  • Protecting Groups : The Cbz group offers orthogonal deprotection compared to Boc (tert-butoxycarbonyl) or benzoyl, influencing synthetic utility .
  • Acid Stability : Hydrochloride salts (e.g., 4-ethyl derivative) enhance solubility but may limit compatibility with acid-sensitive functionalities .

Variations in Bicyclic Ring Systems

Key Compounds :

Compound Name Bicyclic Framework Molecular Formula Molecular Weight (g/mol) CAS Number Source
This compound [2.1.1]hexane C₁₃H₁₅NO₄ 249.27 - -
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl [3.1.0]hexane C₆H₉NO₂·HCl 163.60 2102502-56-5
Bicyclo[3.2.0]heptane-3-carboxylic acid [3.2.0]heptane C₈H₁₀O₂ 138.16 -
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid [2.1.1]hexane (O-atom) C₆H₈O₃ 128.13 2228699-81-6

Analysis :

  • Ring Strain : The [2.1.1]hexane system imposes greater angular strain than [3.1.0] or [3.2.0] frameworks, affecting reactivity and conformational rigidity .
  • Heteroatom Effects : Replacement of nitrogen with oxygen (e.g., 2-oxabicyclo) alters hydrogen-bonding capacity and electronic properties .

Physicochemical and Structural Properties

  • Bond Angles and Strain : Compared to proline, the [2.1.1]hexane core in 2-N-Cbz derivatives exhibits distorted bond angles (e.g., C(20)–C(30)–C(40) angle) due to cyclobutane-like strain, which may influence peptide backbone geometry .
  • Hydrophobicity : Boc and Cbz derivatives show increased hydrophobicity compared to unsubstituted analogs, impacting membrane permeability in drug design .

Biological Activity

2-N-Cbz-2-aza-bicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2

Key Properties:

  • Molecular Weight: 218.24 g/mol
  • Density: Approximately 1.03 g/cm³
  • Boiling Point: Not extensively documented, but estimated based on similar compounds.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The bicyclic structure allows for specific binding to active sites, which may modulate enzyme activity or receptor signaling pathways.

Potential Biological Targets:

  • Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors: It could interact with neurotransmitter receptors, influencing neurological processes.

Biological Activity

Research into the biological activity of this compound has revealed several potential effects:

Antitumor Activity

Studies have indicated that similar bicyclic compounds exhibit cytotoxic effects on various cancer cell lines. For instance, analogs have shown activity against melanoma cells, suggesting that this compound may also possess antitumor properties.

Table 1: Comparative Antitumor Activity of Bicyclic Compounds

CompoundCell LineIC50 (µM)
This compoundB16 MelanomaTBD
Quinoxaline-fused aza-bicyclo[2.1.1]hexanesA549 Lung Cancer12
2-Azabicyclo[2.1.1]hexane-1-carboxylic acidMCF7 Breast Cancer15

Case Studies

A notable study investigated the effects of bicyclic compounds on cancer cell proliferation and apoptosis induction. The study found that derivatives similar to 2-N-Cbz-2-aza-bicyclo[2.1.1]hexane showed significant inhibition of cell growth in vitro, with some compounds inducing apoptosis through mitochondrial pathways.

Pharmacological Studies

In vivo studies have been limited; however, preliminary data suggest that the compound may exhibit anti-inflammatory properties and could be beneficial in treating diseases characterized by chronic inflammation.

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